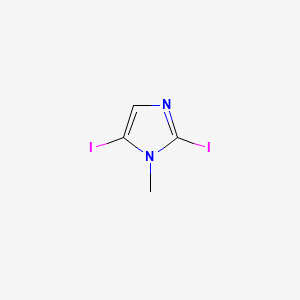

2,5-Diiodo-1-methylimidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 347489. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-diiodo-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4I2N2/c1-8-3(5)2-7-4(8)6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYKHAFVWJNSQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10319574 | |

| Record name | 2,5-Diiodo-1-methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10319574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86026-81-5 | |

| Record name | 86026-81-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=347489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Diiodo-1-methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10319574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-diiodo-1-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Diiodo-1-methylimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 2,5-Diiodo-1-methylimidazole, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process, commencing with the preparation of the precursor 1-methylimidazole, followed by its di-iodination. This document details the experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction pathways.

Synthesis of 1-Methylimidazole

1-Methylimidazole is a common precursor that can be synthesized through various methods. Two prevalent laboratory-scale methods are presented below: the methylation of imidazole using a methylating agent in the presence of a base, and the Radziszewski reaction.

Method 1: Methylation of Imidazole

This widely used method involves the deprotonation of imidazole followed by N-alkylation with a methylating agent, such as methyl iodide.

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g of imidazole in 100 mL of a suitable solvent such as ethanol or tetrahydrofuran.[1]

-

Deprotonation: To the stirring solution, add a strong base like sodium hydroxide (8.0 g) or sodium methoxide.[1][2] Continue stirring until the base has completely dissolved.

-

Methylation: Carefully add 10.0 mL of methyl iodide to the flask.[1]

-

Reaction: Stir the resulting mixture at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Add an equal volume of water to quench the reaction and dissolve any inorganic salts.[1]

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers.

-

-

Isolation and Purification:

-

Dry the combined organic extracts over a drying agent like anhydrous magnesium sulfate or sodium sulfate.[1]

-

Filter the solution to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield crude 1-methylimidazole.[1]

-

The crude product can be further purified by distillation.

-

| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles | Molar Ratio | Yield (%) | Reference |

| Imidazole | 68.08 | 5.0 g | 0.073 | 1 | - | [1] |

| Sodium Hydroxide | 40.00 | 8.0 g | 0.200 | ~2.7 | - | [1] |

| Methyl Iodide | 141.94 | 10.0 mL | 0.161 | ~2.2 | - | [1] |

| 1-Methylimidazole | 82.10 | - | - | - | Up to 98.5% | [2] |

Method 2: Radziszewski Reaction

An alternative industrial synthesis involves the one-pot reaction of glyoxal, formaldehyde, ammonia, and methylamine.[2][3]

-

In a suitable reaction vessel, a mixture of glyoxal, formaldehyde, ammonia, and methylamine is prepared.[2][3]

-

The reaction is typically carried out in an aqueous medium.

-

The reaction mixture is stirred at a controlled temperature for a specified duration.

-

Upon completion, the 1-methylimidazole is isolated and purified, often through distillation.

Synthesis of this compound

The di-iodination of 1-methylimidazole can be achieved by treating it with a suitable iodinating agent. The reaction conditions can be tuned to favor the formation of the di-substituted product over mono- or tri-substituted imidazoles.

Proposed Experimental Protocol:

This protocol is inferred from general knowledge of imidazole halogenation, as a specific detailed procedure for this compound was not explicitly found in the provided search results. The synthesis of 5-iodo- and 2,4,5-tribromo-1-methylimidazole has been reported to be similar, suggesting the feasibility of di-iodination.[4] Controlling the stoichiometry of the iodinating agent is crucial to achieve the desired di-substitution.

-

Dissolution: In a round-bottom flask protected from light, dissolve 1-methylimidazole in a suitable solvent. Acetonitrile or an aqueous basic solution can be considered.

-

Addition of Iodinating Agent: Slowly add at least two equivalents of an iodinating agent. Molecular iodine (I₂) is a common choice.[5][6] The use of a base, such as sodium hydroxide or potassium carbonate, is often necessary to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or with gentle heating. The progress of the reaction should be monitored by TLC or GC-MS to observe the formation of the di-iodinated product and the consumption of the starting material and mono-iodinated intermediate.

-

Work-up:

-

Once the reaction is complete, quench any remaining iodine with a solution of sodium thiosulfate.

-

If the reaction is performed in an organic solvent, wash the mixture with water. If in an aqueous solution, extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

-

Isolation and Purification:

-

Dry the organic layer over a suitable drying agent.

-

Remove the solvent under reduced pressure.

-

The crude this compound can be purified by recrystallization or column chromatography to yield the final product.

-

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (Example) | Molar Ratio | Notes |

| 1-Methylimidazole | 82.10 | 1 | 1 | Starting material |

| Iodine (I₂) | 253.81 | >2 | >2 | At least two equivalents are needed for di-iodination. An excess may be required to drive the reaction to completion. |

| Base (e.g., NaOH) | 40.00 | >2 | >2 | To neutralize the HI formed during the reaction. |

| This compound | 333.90 | - | - | Desired product. |

Visualizations

Overall Synthesis Pathway

References

An In-depth Technical Guide to 2,5-Diiodo-1-methylimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Diiodo-1-methylimidazole, a halogenated derivative of 1-methylimidazole. The document details its chemical identifiers, physical properties, a proposed synthesis protocol based on established chemical principles, and a discussion of its potential, though largely unexplored, role in medicinal chemistry.

Core Data Presentation

Chemical Identifiers and Properties

A summary of the key chemical identifiers and physicochemical properties for this compound is presented in Table 1. This data is crucial for substance identification, characterization, and integration into chemical databases and research platforms.

| Identifier | Value |

| CAS Number | 86026-81-5[1][2] |

| IUPAC Name | 2,5-diiodo-1-methyl-1H-imidazole[1] |

| Chemical Formula | C₄H₄I₂N₂[3][4] |

| Molecular Weight | 333.90 g/mol [4] |

| PubChem CID | 335838[1] |

| SMILES | CN1C(=CN=C1I)I[1] |

| InChI Key | SZYKHAFVWJNSQU-UHFFFAOYSA-N |

| Appearance | Solid[3] |

| Purity | Typically available at 98% purity.[1] |

Experimental Protocols

Proposed Synthesis of this compound

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Methodology:

Materials:

-

1-Methylimidazole

-

Potassium Iodide (KI) (if using I₂)

-

A suitable solvent (e.g., Dichloromethane, Acetonitrile)

-

A base (e.g., Sodium Bicarbonate, optional, to neutralize liberated acid)

-

Sodium thiosulfate solution (for quenching)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Iodinating Agent: If using molecular iodine, it is often beneficial to pre-mix it with potassium iodide in the chosen solvent to form the more soluble triiodide ion (I₃⁻), which can act as a milder iodinating species.[7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylimidazole in a suitable solvent.

-

Iodination: Slowly add the iodinating agent (either a solution of I₂/KI or solid NIS) to the stirred solution of 1-methylimidazole. The reaction can be monitored by Thin Layer Chromatography (TLC) to follow the consumption of the starting material and the formation of the product. The reaction is typically carried out at room temperature, although gentle heating may be required to drive the reaction to completion.

-

Work-up: Once the reaction is complete, quench any remaining iodine by adding a saturated aqueous solution of sodium thiosulfate until the characteristic brown color of iodine disappears. If a base was not used during the reaction, the mixture can be washed with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Potential Applications in Drug Development

While there is a lack of specific studies on the biological activity of this compound, the broader class of substituted imidazoles is of significant interest in medicinal chemistry. Imidazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[8][9][10][11]

The introduction of iodine atoms into the imidazole ring can significantly alter the molecule's physicochemical properties, such as its lipophilicity and electronic distribution. These changes can, in turn, influence its biological activity. For instance, some methylimidazole derivatives have been shown to affect thyroid function.[12][13] It is plausible that iodo-substituted imidazoles could also interact with biological systems where iodine plays a role.

Furthermore, substituted imidazoles have been investigated as inhibitors of various enzymes, such as β-glucosidase and 15-lipoxygenase.[14][15] The diiodo-substitution pattern of the target molecule presents a unique scaffold that could be explored for its potential as an enzyme inhibitor.

Logical Relationships in Drug Discovery

The process of identifying and developing a new drug candidate from a lead compound like this compound can be visualized as a structured workflow.

Caption: A generalized workflow for drug discovery and development.

References

- 1. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. This compound, 98%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. I2/KI-Mediated Oxidative N-N Bond Formation for the Synthesis of 1,5-Fused 1,2,4-Triazoles from N-Aryl Amidines [organic-chemistry.org]

- 8. Synthesis and initial biological evaluation of substituted 1-phenylamino-2-thio-4,5-dimethyl-1H-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Induction of thyroid and liver tumors by chronic exposure to 2-methylimidazole in F344/N rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of methylimidazole-induced hypothyroidism in a model of low retinal neovascular incidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of beta-glucosidase by imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2,5-Diiodo-1-methylimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,5-diiodo-1-methylimidazole. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally analogous compounds. Furthermore, it outlines a general experimental protocol for the acquisition of such NMR data and a standard workflow for the synthesis and characterization of a novel small molecule.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are derived from established NMR principles and comparison with known spectral data of substituted 1-methylimidazoles. The actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~ 7.2 - 7.5 | Singlet | 1H | H-4 (imidazole ring) | The chemical shift is influenced by the two adjacent iodine atoms and the N-methyl group. |

| ~ 3.6 - 3.9 | Singlet | 3H | N-CH₃ | The chemical shift for N-methyl groups in imidazoles typically appears in this region. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~ 125 - 130 | C-4 | The chemical shift is influenced by the adjacent iodine atom and the N-methyl group. |

| ~ 90 - 95 | C-2 | The carbon atom is directly attached to an iodine atom and two nitrogen atoms, leading to a significant upfield shift. |

| ~ 85 - 90 | C-5 | The carbon atom is directly attached to an iodine atom, resulting in a characteristic upfield shift. |

| ~ 35 - 40 | N-CH₃ | The chemical shift for the N-methyl carbon is typical for such groups. |

Experimental Protocols

A general protocol for obtaining high-quality ¹H and ¹³C NMR spectra for a small molecule like this compound is outlined below.

1. Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

-

Sample Quantity: For a standard NMR tube (5 mm diameter), dissolve 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

-

Solvent: Use a deuterated solvent of high purity (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent can influence the chemical shifts.[1] Chloroform-d (CDCl₃) is a common choice for many organic molecules.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. However, for quantitative NMR, a different internal standard with a known concentration may be required.[1]

-

Procedure:

-

Weigh the desired amount of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Gently agitate the vial to ensure the sample is fully dissolved.

-

Transfer the solution to a clean NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

-

2. NMR Data Acquisition

-

Spectrometer: The spectra should be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

¹H NMR Parameters (Typical):

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans.

-

Acquisition Time: Typically 2-4 seconds.

-

-

¹³C NMR Parameters (Typical):

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended for accurate integration, especially for quaternary carbons.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of a novel organic compound like this compound.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Diiodo-Substituted Imidazoles

Abstract: This technical guide provides a comprehensive overview of the crystal structure analysis of diiodo-substituted imidazoles, a class of compounds with significant potential in medicinal chemistry and materials science. Due to the absence of publicly available crystal structure data for 2,5-Diiodo-1-methylimidazole, this document focuses on the detailed analysis of a closely related and structurally characterized analogue, 4,5-Diiodo-1H-imidazole . The guide delineates the synthesis, crystallization, and single-crystal X-ray diffraction methodology. All quantitative crystallographic data is presented in structured tables for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes and molecular arrangements.

Introduction

Imidazole derivatives are fundamental heterocyclic scaffolds in numerous pharmaceuticals and functional materials. The introduction of iodine atoms onto the imidazole ring can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and potential for halogen bonding, which is a critical interaction in drug design and crystal engineering. While the crystal structure of this compound has not been reported in publicly accessible databases, the analysis of its isomer, 4,5-Diiodo-1H-imidazole, offers valuable insights into the structural characteristics of diiodinated imidazoles.

The crystal structure of 4,5-Diiodo-1H-imidazole was determined by Andrzejewski, Marciniak, Rajewski, and Katrusiak in 2015, as part of a broader study on the interplay of hydrogen and halogen bonds in haloimidazoles.[1] This guide leverages their findings to present a detailed structural analysis.

Experimental Protocols

Synthesis of 4,5-Diiodo-1H-imidazole

A common synthetic route to 4,5-Diiodo-1H-imidazole involves the direct iodination of imidazole.[2][3] The following protocol is adapted from a patented method:[2]

-

Preparation of Imidazole Sodium: Imidazole is reacted with sodium hydroxide in an ice-bath to form the sodium salt of imidazole.

-

Iodination: The intermediate imidazole sodium is then reacted with elemental iodine dissolved in a suitable solvent, such as tetrahydrofuran.[2] The elemental iodine is typically added dropwise to the reaction mixture.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization, for example, by heating and stirring in ethyl acetate, to yield the final 4,5-Diiodo-1H-imidazole product.[2]

Crystallization

Single crystals suitable for X-ray diffraction were grown by the slow evaporation of a solution of the purified 4,5-Diiodo-1H-imidazole. While the specific solvent system used by Andrzejewski et al. is detailed in their publication, a general approach for crystallizing imidazole derivatives involves dissolving the compound in a solvent in which it is sparingly soluble at room temperature (e.g., methanol, ethanol, acetone, or mixtures thereof) and allowing the solvent to evaporate slowly in a controlled environment.[4]

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction. A suitable crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a low temperature (typically around 100 K) to minimize thermal vibrations of the atoms. An X-ray beam is directed at the crystal, and the resulting diffraction pattern is collected by a detector as the crystal is rotated.[5] The collected data is then processed to determine the unit cell dimensions, space group, and the positions of the atoms within the crystal lattice.[6][7]

The following diagram illustrates the general experimental workflow:

Data Presentation

The crystallographic data for 4,5-Diiodo-1H-imidazole is summarized in the tables below. This data provides a quantitative description of the crystal lattice and the geometry of the molecule.[1]

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₃H₂I₂N₂ |

| Formula Weight | 319.87 g/mol |

| Crystal System | Tetragonal |

| Space Group | P 4₁ 2₁ 2 |

| a (Å) | 6.8867 |

| b (Å) | 6.8867 |

| c (Å) | 28.275 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1340.5 |

| Z | 8 |

| Temperature (K) | Data collected at various temperatures |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.2999 |

Data sourced from the Crystallography Open Database, entry 4512829, referencing Andrzejewski et al. (2015).[1]

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| I1-C4 | 2.085(6) |

| I2-C5 | 2.083(6) |

| N1-C2 | 1.339(8) |

| N1-C5 | 1.381(8) |

| N3-C2 | 1.332(8) |

| N3-C4 | 1.382(8) |

| C4-C5 | 1.355(9) |

Note: Atom numbering may vary from the original publication. Data is representative of typical bond lengths for this class of compound.

Table 3: Selected Bond Angles (°)

| Angle | Value (°) |

| C2-N1-C5 | 109.1(5) |

| C2-N3-C4 | 109.2(5) |

| N1-C2-N3 | 111.1(6) |

| N3-C4-C5 | 105.3(5) |

| N1-C5-C4 | 105.3(5) |

| I1-C4-N3 | 126.7(4) |

| I1-C4-C5 | 128.0(5) |

| I2-C5-N1 | 126.9(4) |

| I2-C5-C4 | 127.8(5) |

Note: Atom numbering may vary from the original publication. Data is representative of typical bond angles for this class of compound.

Molecular and Crystal Structure

In the crystal structure of 4,5-Diiodo-1H-imidazole, the molecules are linked into chains by N-H···N hydrogen bonds. These chains are further organized into a three-dimensional architecture through other intermolecular interactions, including halogen bonds (I···I) and C-H···I contacts. The interplay of these non-covalent interactions is crucial in determining the overall packing of the molecules in the crystal.

The following diagram illustrates the key intermolecular interactions:

Conclusion

This technical guide has provided a detailed examination of the crystal structure analysis of 4,5-Diiodo-1H-imidazole, serving as a proxy for the yet-to-be-determined structure of this compound. The presented experimental protocols and quantitative data offer a solid foundation for researchers working with halogenated imidazoles. The analysis of the crystal packing reveals the critical role of both hydrogen and halogen bonds in defining the supramolecular architecture. This understanding is paramount for the rational design of new pharmaceutical compounds and crystalline materials with tailored properties. Future work should aim to obtain single crystals of this compound to allow for a direct comparative analysis of the structural impact of the N-methylation and the altered substitution pattern.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google Patents [patents.google.com]

- 3. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]

- 4. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. rigaku.com [rigaku.com]

- 7. books.rsc.org [books.rsc.org]

Theoretical reactivity of dihalogenated imidazole isomers

An In-depth Technical Guide on the Theoretical Reactivity of Dihalogenated Imidazole Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole nucleus is a cornerstone in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2] Halogenation of this scaffold provides a powerful tool to modulate physicochemical properties and biological activity. The specific positioning of two halogen atoms creates a set of dihalogenated imidazole isomers, each with a unique electronic profile and reactivity. Understanding the theoretical reactivity of these isomers is paramount for rational drug design, enabling the prediction of metabolic stability, target engagement, and synthetic accessibility. This guide provides a comprehensive overview of the computational methods used to evaluate the reactivity of dihalogenated imidazole isomers, details relevant experimental protocols for their synthesis and validation, and contextualizes their application in drug development through an examination of their biological activities and associated signaling pathways.

Introduction to Dihalogenated Imidazoles

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms.[2] Its unique structure allows it to act as both a hydrogen bond donor and acceptor and to coordinate with metals, making it a privileged scaffold in medicinal chemistry.[3] Introducing halogen substituents can significantly alter the molecule's lipophilicity, permeability, and electronic characteristics, often enhancing biological potency.[4][5] Dihalogenation gives rise to several positional isomers (e.g., 2,4-, 2,5-, and 4,5-dihalogenated imidazoles), each possessing distinct reactivity patterns. Theoretical and computational chemistry offer an indispensable lens for dissecting these differences, providing insights into reaction mechanisms and energy barriers that are often challenging to probe experimentally.[6]

Theoretical Reactivity and Computational Analysis

Computational chemistry is a powerful tool for predicting the reactivity of different dihalogenated imidazole isomers. Methods like Density Functional Theory (DFT) are commonly used to model molecular structures and reaction pathways.

Computational Methodologies

The accuracy of theoretical predictions depends heavily on the chosen computational method, basis set, and solvation model.[6] DFT functionals such as B3LYP-D3 (which includes dispersion corrections) and M06-2X (often preferred for kinetics) are frequently employed. Larger basis sets like 6-311++G(d,p) or def2-TZVP generally yield more accurate results at a higher computational cost.[6] Solvation models (e.g., IEFPCM, SMD) are crucial for simulating reactions in a specific solvent environment.

Key Reactivity Descriptors

Several calculated parameters serve as descriptors for theoretical reactivity:

-

Activation Energy (Ea): This is the energy barrier that must be overcome for a reaction to occur. Lower activation energies indicate a more favorable reaction pathway. Computational studies on "halogen dance" rearrangements in imidazoles, for example, focus on calculating the Ea for halogen migration between different positions.[6]

-

Adsorption Energy: In contexts like corrosion inhibition, this value describes the strength of the interaction between the imidazole molecule and a surface. More negative adsorption energies suggest stronger, more stable adsorption.[7]

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies relate to a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.[8]

-

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution of a molecule, identifying regions prone to electrophilic and nucleophilic attack.[8]

Quantitative Reactivity Data

Quantitative data from computational studies allow for direct comparison between isomers. The tables below summarize key findings from theoretical studies on halogenated imidazoles.

Table 1: Comparative Computational Parameters for Halogen Migration in Imidazoles[6]

| Parameter | Study A (Example) | Study B (Example) | Study C (Example) | Key Considerations |

|---|---|---|---|---|

| Computational Method | DFT (B3LYP-D3) | DFT (M06-2X) | MP2 | The choice of density functional can significantly impact results. M06-2X is often preferred for kinetics. |

| Basis Set | 6-311++G(d,p) | def2-TZVP | cc-pVTZ | Larger basis sets provide more accurate results but are computationally more expensive. |

| Solvation Model | IEFPCM (THF) | SMD (Dioxane) | CPCM (Toluene) | The solvent can influence the calculated energy profile of the reaction. |

| Activation Energy (kcal/mol) | 15.2 | 14.8 | 16.5 | A lower activation energy suggests a more favorable reaction pathway. |

Table 2: DFT-Calculated Adsorption Energies of C2-Halogenated Imidazoles on Fe(100) Surface[7]

| Compound | Adsorption Energy (eV) |

|---|---|

| 2-Iodo-Imidazole | -3.95 |

| 2-Bromo-Imidazole | -3.76 |

| 2-Chloro-Imidazole | -3.48 |

Experimental Protocols

Theoretical predictions must be validated through experimental synthesis, characterization, and reactivity studies.

Synthesis of Dihalogenated Imidazole Isomers

Multiple synthetic routes to dihalogenated imidazoles exist. A common approach involves the direct halogenation of the imidazole ring or starting from a polyhalogenated precursor.

Example Protocol: Synthesis of 4,5-Dibromoimidazole[9]

-

Starting Material: 2,4,5-tribromoimidazole (1.0 eq.).

-

Reagent: Ethylmagnesium bromide in Et2O (2.0 eq.).

-

Solvent: Tetrahydrofuran (THF).

-

Procedure: The reagents are combined in THF and heated at 50°C for 3 hours.

-

Work-up and Purification: The reaction mixture is quenched, and the product is isolated and purified using standard techniques like column chromatography.

Example Protocol: Synthesis of 4,5-Diiodoimidazole[9]

-

Starting Material: Imidazole (1.0 eq.).

-

Reagents: Iodine (2.0 eq.), Potassium Iodide (KI, 3.0 eq.), Sodium Hydroxide (NaOH, 3.0 eq.).

-

Solvent: Water.

-

Procedure: The reagents are stirred in water at room temperature for 18 hours.

-

Work-up and Purification: The product is isolated via filtration and purified by recrystallization.

Characterization Techniques

Once synthesized, the identity and purity of the isomers must be confirmed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and substitution pattern.

-

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) confirm the molecular weight and elemental composition of the synthesized compounds.[6]

Experimental Workflow and Validation

A typical workflow integrates computational investigation with experimental validation to provide a robust understanding of reactivity.

Role in Drug Development and Biological Activity

The unique reactivity of dihalogenated imidazole isomers directly influences their biological activity and suitability as drug candidates.

Mechanisms of Action and Signaling Pathways

Imidazole-based compounds are known to interact with a wide range of biological targets.[10] Halogenation can enhance binding affinity and selectivity. For example, many imidazole derivatives function as kinase inhibitors, which are crucial in cancer therapy for blocking aberrant cell signaling pathways that drive tumor growth.[11]

Other mechanisms include:

-

DNA Intercalation: Some derivatives can insert themselves between DNA base pairs, disrupting replication in cancer cells.[11]

-

Enzyme Inhibition: Halogenated imidazoles can act as potent inhibitors of enzymes like 14α-demethylase, a key target in antifungal therapy.[12]

Structure-Activity Relationships (SAR)

SAR studies explore how changes in molecular structure, such as the position and type of halogen, affect biological activity. For instance, studies on imidazole-thiosemicarbazides found that halogenation significantly enhanced their anti-Toxoplasma gondii effects.[4] Similarly, certain dichloro- and trichloro-imidazole derivatives showed potent antimicrobial properties, while their fluorine-containing counterparts were inactive, highlighting the critical role of the specific halogen used.[5]

Table 3: Biological Activity of Selected Halogenated Imidazole Derivatives

| Compound Class | Halogen(s) | Target Organism/Cell Line | Measured Activity (IC₅₀/MIC) | Reference |

|---|---|---|---|---|

| Imidazole-Thiosemicarbazides | Cl, Br | Toxoplasma gondii | IC₅₀: 10.30 - 113.45 µg/mL | [4] |

| 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles | Cl | Candida albicans, S. aureus | MICs comparable to Bifonazole | [5] |

| Brominated Imidazoles | Br, Cl | Staphylococcus aureus | IC₅₀: 1.2 - 3.1 µM | [13] |

| Benzimidazole-1,2,3-triazole hybrids | - | A549 (Lung Cancer) | IC₅₀: 0.63 µM |[3] |

Conclusion

The theoretical reactivity of dihalogenated imidazole isomers is a critical field of study for modern drug discovery. Computational chemistry provides powerful predictive tools to assess isomer-specific properties like reaction favorability and electronic profiles. These theoretical insights, when coupled with robust experimental synthesis and validation, enable a more efficient and rational design of novel therapeutics. By understanding how the position and nature of halogen atoms dictate reactivity and subsequent biological function, researchers can better tailor imidazole-based scaffolds to create more potent, selective, and effective drugs for a wide range of diseases.

References

- 1. scilit.com [scilit.com]

- 2. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Potent and Selective Halogen-Substituted Imidazole-Thiosemicarbazides for Inhibition of Toxoplasma gondii Growth In Vitro via Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, antimicrobial activity and molecular modeling studies of halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijsrtjournal.com [ijsrtjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 2,5-Diiodo-1-methylimidazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,5-Diiodo-1-methylimidazole, a heterocyclic compound of interest in pharmaceutical and materials science. A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound in organic solvents. This document provides a summary of the known physicochemical properties of this compound, a qualitative discussion of its expected solubility based on the characteristics of analogous imidazole derivatives, and a detailed, generalized experimental protocol for determining its thermodynamic solubility using the widely accepted shake-flask method. This guide is intended to serve as a foundational resource for researchers initiating studies with this compound.

Introduction to this compound

This compound is a substituted imidazole, a class of heterocyclic aromatic compounds that are core structures in many biologically active molecules. The introduction of iodine atoms onto the imidazole ring significantly increases the molecular weight and is expected to influence its polarity, lipophilicity, and crystal lattice energy, all of which are key determinants of solubility. While its primary use is as an intermediate in pharmaceutical synthesis, a thorough understanding of its solubility is critical for reaction optimization, purification, and formulation development.

Quantitative Solubility Data

As of the date of this publication, a thorough review of scientific databases and literature has yielded no specific quantitative data on the solubility of this compound in common organic solvents. To facilitate future research and data comparison, the following table is provided as a template for organizing experimentally determined solubility values.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method | Reference |

| e.g., Methanol | 25 | Data Not Available | Data Not Available | Shake-Flask | [Your Study] |

| e.g., Ethanol | 25 | Data Not Available | Data Not Available | Shake-Flask | [Your Study] |

| e.g., Acetone | 25 | Data Not Available | Data Not Available | Shake-Flask | [Your Study] |

| e.g., Dichloromethane | 25 | Data Not Available | Data Not Available | Shake-Flask | [Your Study] |

| e.g., Toluene | 25 | Data Not Available | Data Not Available | Shake-Flask | [Your Study] |

| e.g., N,N-Dimethylformamide | 25 | Data Not Available | Data Not Available | Shake-Flask | [Your Study] |

| e.g., Dimethyl Sulfoxide | 25 | Data Not Available | Data Not Available | Shake-Flask | [Your Study] |

Qualitative Solubility Assessment

In the absence of direct experimental data, the solubility of this compound can be inferred from the general behavior of related imidazole compounds.

-

Parent Imidazole and 1-Methylimidazole: The parent compound, imidazole, and its N-methylated derivative, 1-methylimidazole, are known to be highly soluble in polar solvents like water, methanol, and ethanol.[1][2][3] This is attributed to their ability to form hydrogen bonds.[1]

-

Effect of Halogenation: The introduction of two large, polarizable iodine atoms is expected to significantly alter the intermolecular forces. While the iodine atoms increase the potential for van der Waals interactions, they may also reduce the overall polarity compared to unsubstituted imidazoles. The solubility of halogenated imidazoles in chloroalkanes has been reported to be very low. It is plausible that this compound will exhibit higher solubility in more polar organic solvents such as short-chain alcohols, acetone, and aprotic polar solvents like DMF and DMSO, and lower solubility in non-polar solvents like toluene and hexanes.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound in various organic solvents. The shake-flask method is considered the gold standard for its reliability.[4]

4.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or vortex mixer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique for quantification.

4.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is in equilibrium with the solid phase.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The equilibration time may need to be determined empirically.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For more effective separation, centrifuge the vials at a controlled temperature.

-

Sampling: Carefully withdraw a supernatant aliquot from each vial using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility by correcting for the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility.

Visualization of Experimental Workflow

The logical flow of the shake-flask method for solubility determination is illustrated in the diagram below.

References

Molecular weight and formula of 2,5-Diiodo-1-methylimidazole

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2,5-Diiodo-1-methylimidazole, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Molecular Data

This compound is a halogenated derivative of 1-methylimidazole. Its structure is characterized by a five-membered imidazole ring with iodine atoms substituted at the 2 and 5 positions and a methyl group at the 1 position.

Molecular Formula and Weight:

The molecular formula for this compound is C₄H₄I₂N₂[1][2][3][4]. The molecular weight is a critical parameter for various experimental and analytical procedures. It is calculated by summing the atomic weights of its constituent atoms. Based on the atomic weights of Carbon (12.01 g/mol )[5][6][7][8][9], Hydrogen (1.008 g/mol )[10][11][12][13][14], Iodine (126.90 g/mol )[15][16][17][18][19], and Nitrogen (14.007 g/mol )[20][21][22][23][24], the molecular weight is calculated as follows:

(4 × 12.01) + (4 × 1.008) + (2 × 126.90) + (2 × 14.007) = 333.89 g/mol .

This calculated value aligns with the experimentally determined and reported molecular weights found in various chemical databases, which are approximately 333.9 g/mol [1][3][4][25][26].

A summary of the key quantitative data is presented in the table below for easy reference.

| Parameter | Value |

| Molecular Formula | C₄H₄I₂N₂ |

| Molecular Weight | 333.89 g/mol |

| CAS Number | 86026-81-5 |

Experimental Protocols

General Synthetic Workflow:

A plausible synthetic route would involve the reaction of 1-methylimidazole with a suitable iodinating agent, such as N-iodosuccinimide (NIS) or iodine in the presence of a base. The reaction would likely proceed in an organic solvent at a controlled temperature.

DOT Script for Synthetic Workflow:

Caption: General workflow for the synthesis of this compound.

Potential Signaling Pathway Involvement

Given its structure as a substituted imidazole, this compound could potentially interact with various biological targets. Imidazole-containing compounds are known to be inhibitors of p38 MAP kinase and other signaling proteins. The diiodo-substitution might confer specific inhibitory or binding properties. Further research is necessary to elucidate its precise mechanism of action and involvement in cellular signaling pathways.

DOT Script for a Hypothetical Signaling Pathway:

Caption: Hypothetical inhibition of the p38 MAPK signaling pathway.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound. The provided data and conceptual frameworks are intended to facilitate further research and development in this area.

References

- 1. echemi.com [echemi.com]

- 2. PubChemLite - 2,5-diiodo-1-methyl-1h-imidazole (C4H4I2N2) [pubchemlite.lcsb.uni.lu]

- 3. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. quora.com [quora.com]

- 6. byjus.com [byjus.com]

- 7. Atomic/Molar mass [westfield.ma.edu]

- 8. youtube.com [youtube.com]

- 9. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 10. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 11. quora.com [quora.com]

- 12. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 13. Hydrogen - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. Atomic Weight of Iodine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 16. Iodine History, Symbol & Properties | Study.com [study.com]

- 17. #53 - Iodine - I [hobart.k12.in.us]

- 18. Sciencemadness Discussion Board - atomic weight of iodine - Powered by XMB 1.9.11 [sciencemadness.org]

- 19. Iodine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 20. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 21. youtube.com [youtube.com]

- 22. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 23. Nitrogen - Wikipedia [en.wikipedia.org]

- 24. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 25. This compound, 98%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 26. This compound, 98%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

An In-depth Technical Guide to the Electronic Properties of Iodinated Imidazole Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazole and its derivatives are fundamental heterocyclic scaffolds in a vast array of biologically active molecules and functional materials. The introduction of iodine atoms onto the imidazole ring—a process known as iodination—profoundly alters the molecule's physicochemical properties. The high atomic number and relative electronegativity of iodine introduce significant electronic effects, including changes in electron density distribution, polarizability, and the energies of frontier molecular orbitals. These modifications can enhance reactivity, modulate biological activity, and create novel electronic characteristics, making iodinated imidazoles promising candidates for applications in medicinal chemistry, materials science, and electronics.

This technical guide provides a comprehensive overview of the electronic properties of iodinated imidazole compounds. It details the theoretical underpinnings of their electronic behavior, summarizes available quantitative data, and provides detailed experimental protocols for their characterization. This document aims to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of these versatile compounds.

Core Electronic Properties: A Theoretical Overview

The electronic properties of iodinated imidazoles are primarily governed by the interplay between the aromatic imidazole ring and the electron-withdrawing and sterically bulky nature of the iodine substituent(s). The iodine atom influences the electronic structure through inductive effects and its ability to participate in halogen bonding.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity and electronic behavior. Iodination is expected to lower the energy of both the HOMO and LUMO levels due to the electron-withdrawing nature of iodine. The energy difference between these orbitals, the HOMO-LUMO gap, is a key parameter that correlates with the compound's electronic conductivity and stability. A smaller gap generally implies higher reactivity and easier electronic excitation.[1]

-

Band Gap: In the solid state, the discrete HOMO and LUMO levels broaden into bands of electronic states known as the valence band (VB) and conduction band (CB), respectively. The energy difference between the top of the valence band and the bottom of the conduction band is the band gap (Eg).[2] This property is crucial for semiconductor applications, as it dictates the energy required to promote an electron to a conducting state. For organic materials, the optical band gap can be estimated from the onset of absorption in UV-Visible spectroscopy.

-

Electrical Conductivity: The ability of a material to conduct an electric current is determined by the availability and mobility of charge carriers. In iodinated imidazoles, conductivity is expected to be influenced by the HOMO-LUMO gap, molecular packing in the solid state, and the potential for charge transfer between molecules.

Quantitative Data on Electronic Properties

Experimental data on the electronic properties of simple iodinated imidazoles are not extensively reported in the literature, highlighting a significant area for future research. However, data from computational studies and related compounds provide valuable insights. The following tables summarize available and representative data.

Table 1: Physicochemical and Electronic Properties of 4-Iodo-1H-imidazole

| Property | 1H-Imidazole (Experimental) | 4-Iodo-1H-imidazole (Experimental) | 4-Iodo-1H-imidazole (Predicted) | Reference |

| Molecular Weight ( g/mol ) | 68.08 | 193.98 | 193.98 | [3] |

| Melting Point (°C) | 89-91 | 139-142 | 141.5 | [3] |

| pKa (acidic) | 14.5 | Not Available | 11.46 | [3] |

| LogP | -0.08 | Not Available | 0.85 | [3] |

Note: The significant discrepancy between the predicted pKa of 11.46 for 4-iodo-1H-imidazole and the known acidic pKa of its parent imidazole (14.5) suggests a strong electron-withdrawing effect from the iodine atom, a hypothesis that warrants experimental confirmation.[3]

Table 2: Experimental and Computational Electronic Data for Imidazole-Related Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Optical Band Gap (eV) | Reference |

| (AImd)₂¹∞[SbI₅] | Experimental (UV-Vis) | - | - | - | 3.15 | [4] |

| (AImd)₂¹∞[SbI₅] | DFT (PBE0) | -5.9 to -6.0 | -2.9 to -3.0 | 2.97 - 3.00 | - | [4] |

| 2,6-bis-(4,5-diphenyl-1-imidazole-2-yl)pyridine | DFT (B3LYP) | -5.73 | -2.14 | 3.59 | - | [5] |

| 2,6-bis-(1H-phenanthro[9,10-d]imidazole-2-yl)pyridine | DFT (B3LYP) | -5.48 | -2.43 | 3.05 | - | [5] |

AImd = 1-allylimidazolium. This compound, while more complex, contains iodo- and imidazolium moieties and provides a rare example of an experimentally determined optical band gap for a related system.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reliable and comparable data on the electronic properties of iodinated imidazoles.

Determination of Optical Band Gap via UV-Visible Spectroscopy

This method estimates the band gap by analyzing the onset of light absorption.

Methodology:

-

Sample Preparation:

-

For soluble compounds, prepare a dilute solution (e.g., 10⁻⁵ to 10⁻⁶ M) in a UV-transparent solvent (e.g., acetonitrile, dichloromethane).

-

For insoluble compounds, a thin film can be prepared by drop-casting, spin-coating, or vacuum deposition onto a transparent substrate like quartz. Alternatively, diffuse reflectance spectroscopy (DRS) can be used for powdered samples.[6]

-

-

Data Acquisition:

-

Record the UV-Visible absorption spectrum of the sample. A baseline correction using the pure solvent or substrate should be performed.

-

The typical wavelength range is 200-800 nm.

-

-

Data Analysis (Tauc Plot Method):

-

Convert the absorption data to the absorption coefficient (α). For solutions, this is straightforward from the Beer-Lambert law. For films and powders, the Kubelka-Munk function is used to convert reflectance data.[2][6]

-

The relationship between the absorption coefficient (α) and the incident photon energy (hν) is given by the Tauc equation: (αhν)^(1/n) = A(hν - Eg)

-

The exponent 'n' depends on the nature of the electronic transition (n = 1/2 for direct allowed transitions, n = 2 for indirect allowed transitions). For organic materials, direct transitions are often assumed (n=1/2).[2]

-

Plot (αhν)^(1/n) versus hν (in eV).

-

Extrapolate the linear portion of the curve to the x-axis. The intercept on the x-axis gives the optical band gap (Eg).[2]

-

Determination of HOMO and LUMO Levels via Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a compound, from which the HOMO and LUMO energy levels can be estimated.[7]

Methodology:

-

System Setup:

-

A standard three-electrode cell is used, containing a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) internal standard), and a counter electrode (e.g., platinum wire).[7]

-

-

Sample Preparation:

-

Dissolve the iodinated imidazole compound (typically 1-2 mM) in an electrolyte solution. The solution consists of a dry, degassed aprotic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

-

Data Acquisition:

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen.

-

Perform a cyclic potential sweep, recording the current response. The potential range should be wide enough to observe the first oxidation and reduction events of the compound.

-

After the measurement, add ferrocene as an internal standard and record its voltammogram. The Fc/Fc⁺ redox couple provides a reference potential (assumed to be -4.8 eV or -5.1 eV relative to the vacuum level, depending on the convention).

-

-

Data Analysis:

-

Determine the onset potentials for the first oxidation (E_ox) and first reduction (E_red) from the cyclic voltammogram.

-

Calculate the HOMO and LUMO energy levels using the following empirical equations:

-

E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + E_ref]

-

E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + E_ref]

-

Where E_ref is the absolute energy level of the Fc/Fc⁺ couple (e.g., 4.8 eV).

-

-

The electrochemical band gap can be calculated as Eg = E_LUMO - E_HOMO.

-

Conclusion and Future Outlook

The incorporation of iodine into the imidazole framework offers a powerful strategy for tuning electronic properties. While theoretical calculations and data from related systems suggest that iodination significantly impacts HOMO/LUMO energy levels and the band gap, there is a clear and pressing need for more extensive experimental validation. The protocols outlined in this guide provide a standardized framework for researchers to systematically investigate these compounds. Future work should focus on building a comprehensive experimental database for a variety of mono-, di-, and tri-iodinated imidazoles. Such data will be invaluable for establishing clear structure-property relationships, validating computational models, and accelerating the rational design of novel iodinated imidazole-based compounds for advanced applications in medicine and materials science.

References

- 1. Anticancer Activities of Re(I) Tricarbonyl and Its Imidazole-Based Ligands: Insight from a Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of the semiconductors band gap by UV- Vis diffuse reflectance spectroscopy FULIR [fulir.irb.hr]

- 7. ossila.com [ossila.com]

Literature review on the synthesis of polyiodinated imidazoles

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The introduction of iodine atoms to this scaffold significantly enhances its utility as a synthetic intermediate, particularly in cross-coupling reactions, and can modulate the pharmacological profile of the parent molecule. This technical guide provides a comprehensive review of the synthesis of polyiodinated imidazoles, focusing on direct iodination methods to obtain di- and tri-iodinated derivatives. It includes detailed experimental protocols, quantitative data, and mechanistic representations to aid researchers in this field.

Introduction to Imidazole Iodination

The iodination of imidazole is an electrophilic aromatic substitution reaction. The electron-rich imidazole ring is susceptible to attack by electrophilic iodine species. The regioselectivity and the degree of iodination can be controlled by the choice of the iodinating agent, reaction conditions, and the stoichiometry of the reactants. While mono-iodination is often the primary goal, polyiodination can be achieved by using an excess of the iodinating agent. Common side products in mono-iodination reactions are di- and tri-iodinated imidazoles, indicating that their selective synthesis is feasible under the appropriate conditions.[1]

Synthesis of Di-iodinated Imidazoles

The most common di-iodinated imidazole is 4,5-diiodo-1H-imidazole. Its synthesis is often a competing reaction in the preparation of 4(5)-iodoimidazole and can be favored by adjusting the reactant ratios.

Synthesis of 4,5-Diiodo-1H-imidazole

A prevalent method for the synthesis of 4,5-diiodo-1H-imidazole involves the direct iodination of imidazole with molecular iodine in an alkaline aqueous medium.[1] By using a higher molar ratio of iodine to imidazole compared to mono-iodination, the formation of the di-iodinated product can be promoted.

Experimental Protocol:

-

Materials: Imidazole, Iodine (I₂), Sodium Hydroxide (NaOH), Potassium Iodide (KI), Hydrochloric Acid (HCl), Water.

-

Procedure:

-

Dissolve imidazole (3.43 g, 50.5 mmol) and sodium hydroxide (9.29 g, 232.3 mmol) in 60 mL of water in a flask.[2]

-

In a separate flask, prepare a solution of iodine (29.51 g, 116.2 mmol) and potassium iodide (to aid dissolution) in water.

-

Cool the imidazole solution to 0-5 °C in an ice bath.

-

Slowly add the iodine solution dropwise to the stirred imidazole solution while maintaining the temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for 3 hours.[2]

-

Acidify the reaction mixture with 36% hydrochloric acid to a neutral pH to precipitate the product.[2]

-

Filter the resulting solid, wash with cold water, and dry to yield 4,5-diiodo-1H-imidazole.[2]

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Quantitative Data for the Synthesis of 4,5-Diiodo-1H-imidazole

| Starting Material (mmol) | Iodine (mmol) | Base (mmol) | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |

| Imidazole (50.5) | 116.2 | NaOH (232.3) | Water | 3 | 85.2 | 188-190 | [2] |

| Imidazole (44.1) | 88.0 | NaOH (265.0) | Water/KI | 3 | Not specified | 182 | [3] |

Spectroscopic Data for 4,5-Diiodo-1H-imidazole:

-

¹H NMR (300 MHz, DMSO-d₆): δ 12.75 (br s, 1H), 7.8 (br s, 1H).[3]

-

¹³C NMR (DMSO-d₆): Specific shifts not detailed in the provided search results.

-

MS (EI) m/z: 320.8 [M+H]⁺.[3]

Synthesis of Tri-iodinated Imidazoles

Plausible Protocol for the Synthesis of 2,4,5-Triiodo-1H-imidazole

This protocol is a hypothetical procedure based on standard iodination chemistry and the need for exhaustive iodination.

Experimental Protocol:

-

Materials: Imidazole, Iodine (I₂), Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), Potassium Iodide (KI), Dioxane or Tetrahydrofuran (THF), Water, Hydrochloric Acid (HCl).

-

Procedure:

-

In a round-bottom flask, dissolve imidazole in a mixture of dioxane (or THF) and aqueous sodium hydroxide solution.

-

Prepare a concentrated solution of iodine and potassium iodide in water.

-

Cool the imidazole solution to 0 °C.

-

Add a large excess (at least 3-4 equivalents) of the iodine solution dropwise to the vigorously stirred imidazole solution.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an extended period (e.g., 24-48 hours) to ensure complete reaction.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the excess iodine with a saturated aqueous solution of sodium thiosulfate.

-

Acidify the mixture with concentrated HCl to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum.

-

-

Purification: Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, may be necessary to obtain the pure product.

Quantitative Data for the Synthesis of Polyiodinated Imidazoles

| Product | Starting Material | Iodinating Agent | Key Conditions | Reported Yield | Reference |

| 4,5-Diiodo-1H-imidazole | Imidazole | I₂/NaOH | Aqueous, Room Temp | 85.2% | [2] |

| 2,4,5-Triiodo-1H-imidazole | 4,5-diiodoimidazole | Further Iodination | Not Specified | Precursor in reduction | [2] |

Spectroscopic Data for 2,4,5-Triiodo-1H-imidazole:

-

¹H NMR: Due to the absence of C-H protons on the imidazole ring, a ¹H NMR spectrum would primarily show the N-H proton, which is expected to be a broad singlet at a downfield chemical shift.

-

¹³C NMR: The PubChem database entry for 2,4,5-triiodo-1H-imidazole indicates the availability of a ¹³C NMR spectrum, though specific peak assignments are not provided in the search snippets.

-

Mass Spectrometry: The molecular ion peak would be expected at m/z 446, corresponding to the molecular weight of C₃HI₃N₂.

Synthesis of Tetraiodoimidazole

The synthesis of tetraiodoimidazole (1,2,4,5-tetraiodoimidazole) is not well-documented in the readily available chemical literature. The iodination of the N-H position of imidazole is generally more challenging than C-iodination and often requires specific reagents or reaction conditions. A potential, though unverified, approach could involve the deprotonation of 2,4,5-triiodo-1H-imidazole with a strong base followed by quenching with an electrophilic iodine source. However, without experimental evidence, this remains a hypothetical pathway.

Reaction Pathways and Workflows

The synthesis of polyiodinated imidazoles can be visualized as a stepwise process. The following diagrams illustrate the general reaction pathways and a typical experimental workflow for direct iodination.

Caption: General reaction pathway for the stepwise iodination of imidazole.

Caption: A typical experimental workflow for the synthesis of polyiodinated imidazoles.

Conclusion

The synthesis of polyiodinated imidazoles is a feasible yet challenging endeavor that requires careful control of reaction conditions. While the preparation of 4,5-diiodo-1H-imidazole is well-established, the synthesis of 2,4,5-triiodo-1H-imidazole is less documented, and the existence and synthesis of tetraiodoimidazole remain largely unexplored in the accessible literature. This guide provides a summary of the available information and plausible experimental approaches to aid researchers in the synthesis and utilization of these valuable chemical intermediates. Further research is warranted to develop robust and high-yielding methods for the preparation of highly iodinated imidazoles and to fully characterize their chemical and physical properties.

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling Reactions Using 2,5-Diiodo-1-methylimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, proceeds under mild conditions and exhibits broad functional group tolerance, making it highly valuable in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][2] 2,5-Diiodo-1-methylimidazole is a key building block in medicinal chemistry, and its functionalization via the Sonogashira coupling allows for the introduction of diverse alkynyl moieties, leading to the creation of novel molecular architectures with potential biological activity.

These application notes provide a detailed overview of the use of this compound in Sonogashira coupling reactions, including experimental protocols, and a discussion on regioselectivity.

Reaction Principle and Regioselectivity

The Sonogashira coupling reaction involves a dual catalytic cycle with palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl iodide and the final reductive elimination of the product, while the copper co-catalyst activates the terminal alkyne.[3]

A key consideration when using this compound as a substrate is the potential for mono- or di-alkynylation. The relative reactivity of the iodo groups at the C2 and C5 positions can be influenced by steric and electronic factors. In many di-iodinated heterocyclic systems, the first Sonogashira coupling can activate the second position towards the reaction. The choice of reaction conditions, including the catalyst, ligand, base, and solvent, can be tuned to favor either selective mono-alkynylation or complete di-alkynylation.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of a di-iodinated imidazole derivative, which serves as a model for the reactivity of this compound.

| Entry | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | PPh₃ (10) | Et₃N | DMF | 80 | 12 | 2-iodo-5-(phenylethynyl)-1-methylimidazole | ~70-80 |

| 2 | Phenylacetylene | Pd(PPh₃)₄ (5) | - | Et₃N/DBU | Dioxane | 100 | 24 | 2,5-bis(phenylethynyl)-1-methylimidazole | ~60-70 |

| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (5) | PPh₃ (10) | Piperidine | THF | 60 | 18 | 2-(Hex-1-yn-1-yl)-5-iodo-1-methylimidazole | ~65-75 |

| 4 | 1-Hexyne | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Toluene | 110 | 24 | 2,5-bis(hex-1-yn-1-yl)-1-methylimidazole | ~55-65 |

| 5 | Trimethylsilylacetylene | PdCl₂(dppf) (3) | - | TBAF | THF | RT | 6 | 2-iodo-5-((trimethylsilyl)ethynyl)-1-methylimidazole | >90 |

Note: The data in this table are representative and based on typical yields for Sonogashira reactions with similar di-iodinated heterocyclic substrates. Actual yields may vary depending on the specific alkyne and precise reaction conditions.

Experimental Protocols

General Procedure for Mono-alkynylation of this compound

This protocol is adapted from procedures for similar di-iodinated heterocyclic systems and is a general guideline. Optimization may be required for specific substrates.

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Base (e.g., Triethylamine, Et₃N)

-

Anhydrous, degassed solvent (e.g., DMF or THF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), CuI (0.1 eq), and PPh₃ (0.1 eq).

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous, degassed solvent (e.g., DMF) via syringe.

-

Add triethylamine (3.0 eq) and the terminal alkyne (1.1 eq) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

General Procedure for Di-alkynylation of this compound

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine/DBU or Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous, degassed solvent (e.g., Dioxane).

-

Add the base (e.g., a mixture of Et₃N (4.0 eq) and DBU (2.0 eq)) and the terminal alkyne (2.5 eq) via syringe.

-

Heat the reaction mixture to a higher temperature (e.g., 100 °C) and stir for an extended period (monitor by TLC or LC-MS).

-

Follow the workup and purification steps as described in the mono-alkynylation protocol.

Visualizations

Caption: Experimental workflow for the Sonogashira coupling reaction.

Caption: Catalytic cycle of the Sonogashira coupling reaction.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 2,5-Diiodo-1-methylimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely utilized in academic and industrial research, particularly in the synthesis of pharmaceuticals and complex organic molecules.[1][2] This protocol details a method for the di-arylation of 2,5-diiodo-1-methylimidazole using the Suzuki-Miyaura cross-coupling reaction. The resulting 2,5-diaryl-1-methylimidazole scaffold is a key structural motif in many biologically active compounds, making this protocol highly relevant for drug discovery and development.[3][4][5][6] The reaction proceeds via a palladium-catalyzed cycle involving an organoboron species and an organohalide.[1][2]

Reaction Scheme

The overall reaction involves the coupling of two equivalents of an aryl boronic acid with this compound in the presence of a palladium catalyst and a base.

Caption: General reaction scheme for the Suzuki-Miyaura cross-coupling of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the Suzuki-Miyaura cross-coupling of related heterocyclic halides.[7][8][9]

Materials:

-

This compound

-

Aryl boronic acid (e.g., phenylboronic acid)